molecular formula C27H26N4OS B5019580 3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE

3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE

Cat. No.: B5019580
M. Wt: 454.6 g/mol
InChI Key: CEKXRBDELDNPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various substituents such as phenyl, pyridyl, and carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl and pyridyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Formation of the carbothioamide group: This step involves the reaction of the intermediate with a thiocarbonyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Selection of catalysts and solvents: To enhance the efficiency of the reactions.

    Control of reaction parameters: Such as temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The phenyl and pyridyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Imidazoles: Heterocyclic compounds with a five-membered ring containing two nitrogen atoms.

    Thiadiazoles: Compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Uniqueness

3,3-DIMETHYL-1-OXO-N~10~-PHENYL-11-(3-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and the dibenzodiazepine core

Properties

IUPAC Name

9,9-dimethyl-7-oxo-N-phenyl-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS/c1-27(2)15-21-24(23(32)16-27)25(18-9-8-14-28-17-18)31(22-13-7-6-12-20(22)30-21)26(33)29-19-10-4-3-5-11-19/h3-14,17,25,30H,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKXRBDELDNPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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